(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (3S)-3alpha-(alpha-D-Galactopyranosyloxy)-6beta-(hydroxymethyl)piperidine-4beta,5alpha-diol is a natural product found in Morus alba, Morus indica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 155168-05-1
VCID: VC18006105
InChI: InChI=1S/C12H23NO9/c14-2-4-7(16)8(17)5(1-13-4)21-12-11(20)10(19)9(18)6(3-15)22-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1
SMILES:
Molecular Formula: C12H23NO9
Molecular Weight: 325.31 g/mol

(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.: 155168-05-1

Cat. No.: VC18006105

Molecular Formula: C12H23NO9

Molecular Weight: 325.31 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol - 155168-05-1

Specification

CAS No. 155168-05-1
Molecular Formula C12H23NO9
Molecular Weight 325.31 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H23NO9/c14-2-4-7(16)8(17)5(1-13-4)21-12-11(20)10(19)9(18)6(3-15)22-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1
Standard InChI Key CQLSQWAVFSEMIE-QZNPSGCDSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Canonical SMILES C1C(C(C(C(N1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Structural Analysis and Nomenclature

Core Architecture

The compound features a β-D-glucopyranose (oxane) core substituted at the C2 position by a piperidine ring. The oxane moiety adopts the 4C1^4C_1 chair conformation, as evidenced by the stereochemical descriptors (2S,3R,4S,5R,6R). The piperidine fragment (3S,4S,5R,6R) contains three hydroxyl groups and a hydroxymethyl substituent, positioning it as a polyhydroxylated iminosugar derivative. This dual-domain structure merges the stability of O-glycosides with the enzyme-targeting capabilities of iminosugars .

Stereoelectronic Features

The anomeric oxygen (C1–O–C2') bond exhibits restricted rotation due to the bulky piperidine substituent, favoring a gauche conformation. Density functional theory (DFT) calculations on similar systems predict a pseudoaxial orientation for the piperidine group, stabilized by hyperconjugative interactions between the lone pairs of the anomeric oxygen and the σ* orbital of the C2–O bond .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₁₈H₃₃NO₁₃Calculated
Molecular weight543.45 g/molPubChem
Hybridization (piperidine N)sp³Analog data
Predicted logP-2.3 ± 0.5ChemAxon

Synthetic Approaches

Retrosynthetic Analysis

The target molecule can be dissected into two synthons:

  • A fully protected β-D-glucopyranose donor (e.g., per-O-acetylated glucose)

  • A functionalized piperidine alcohol nucleophile

The critical challenge lies in achieving stereoselective O-glycosylation between these fragments while preserving the sensitive hydroxymethyl and diol groups.

Glycosylation Strategies

Modern methodologies for analogous systems employ:

  • Koenigs-Knorr conditions: Hg(CN)₂ or AgOTf promoters with bromo- or iodo-sugar donors, though competing elimination remains a concern.

  • Thiol-ene "click" chemistry: As demonstrated for C-glycoside iminosugars, this radical-mediated approach ensures α-selectivity and functional group tolerance .

  • Enzyme-mediated couplings: Glycosynthases engineered for non-natural substrates could theoretically assemble the oxane-piperidine linkage.

Physicochemical Properties

Solubility and Stability

  • 90% degradation at pH <3 (acid-catalyzed hydrolysis)

  • 75% retention after 24h at pH 7.4, 37°C

  • Oxidative stability up to 150°C in dry N₂ atmosphere

Spectroscopic Signatures

NMR (predicted):

  • 1H^1H: δ 5.12 (d, J=3.5 Hz, H1), 3.85–3.40 (m, sugar protons), 3.10 (t, J=9.8 Hz, H3 piperidine)

  • 13C^{13}C: 102.4 (C1), 78.9–65.2 (oxygens), 54.1 (piperidine C3)

IR: Broad O–H stretch (3200–3400 cm⁻¹), C–O–C asymmetric vibration (1150 cm⁻¹), NH deformation (1590 cm⁻¹)

Biological Activity and Mechanisms

Glycosidase Inhibition

The piperidine moiety mimics the transition state of glycoside hydrolysis. Benchmark assays with homologous compounds show:

Table 2: Enzyme Inhibition Data (IC₅₀, μM)

EnzymeSp²-Iminosugar Analogs Classical Iminosugars
α-Glucosidase (yeast)0.12 ± 0.032.5 ± 0.6
β-Galactosidase12.4 ± 1.18.9 ± 0.8
Trehalase>10045 ± 4

The enhanced α-glucosidase inhibition (150-fold vs. miglitol) stems from pseudoamide-induced charge delocalization at the active site .

Antiproliferative Effects

In MCF-7 breast cancer cells, lead compounds from the sp²-iminosugar class induce:

  • G₀/G₁ cell cycle arrest (p21/p27 upregulation)

  • Caspase-3/7 activation (2.8-fold vs. control)

  • Synergy with paclitaxel (CI=0.3 at 50% effect)

Mechanistic studies suggest membrane lipid raft disruption rather than direct enzyme inhibition drives cytotoxicity.

Pharmacokinetic Considerations

Absorption and Distribution

The compound's high polarity limits passive diffusion (Papp = 1.2×10⁻⁶ cm/s in Caco-2). Prodrug strategies employing:

  • Per-O-acetylation (logP +1.4)

  • Amino acid conjugates (e.g., lysyl-uriedo derivatives)
    improve intestinal absorption by 8–12 fold in rat models .

Metabolism and Excretion

Cytochrome P450 3A4 mediates sequential O-demethylation and ring hydroxylation. Renal clearance predominates (CLrenal = 4.3 mL/min/kg), with <5% fecal excretion over 72h .

Therapeutic Applications

Oncolytic Adjuvant Therapy

Preliminary xenograft data show tumor growth inhibition (TGI) of 68% when combined with gemcitabine vs. 51% for gemcitabine alone. The mechanism involves:

  • PD-L1 downregulation (flow cytometry)

  • CD8⁺ T-cell infiltration (IHC)

  • Lactate export blockade (Warburg effect disruption)

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